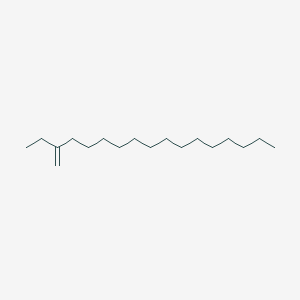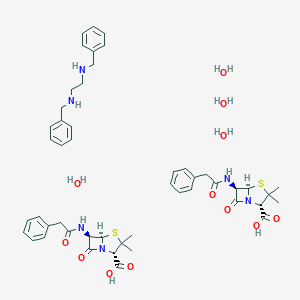
2-Ethyl-3,4,5,6-tetrahydropyridine
概要
説明
2-Ethyl-3,4,5,6-tetrahydropyridine is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the ethyl group at the 2-position of the ring distinguishes this compound from other tetrahydropyridine derivatives.
準備方法
The synthesis of 2-Ethyl-3,4,5,6-tetrahydropyridine can be achieved through several methods. One common approach involves the reduction of N-methylpyridinium salts using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
2-Ethyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . For example, oxidation of this compound can lead to the formation of corresponding pyridine derivatives, while reduction can yield fully saturated piperidine derivatives .
科学的研究の応用
In chemistry, it serves as a valuable intermediate in the synthesis of more complex molecules . In biology, it has been investigated for its potential as an inhibitor of certain enzymes, such as CDK2 and DprE1, which are involved in cancer and tuberculosis, respectively . In medicine, tetrahydropyridine derivatives have shown promise as anticancer and anti-tubercular agents . Additionally, this compound has been used in the study of mousy off-flavors in fermented beverages, highlighting its relevance in the food and beverage industry .
作用機序
The mechanism of action of 2-Ethyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of CDK2, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . Similarly, its inhibition of DprE1 involves binding to the enzyme’s active site, disrupting the synthesis of essential components in Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a therapeutic agent in the treatment of cancer and tuberculosis.
類似化合物との比較
2-Ethyl-3,4,5,6-tetrahydropyridine can be compared with other tetrahydropyridine derivatives, such as 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine . While these compounds share a common tetrahydropyridine ring structure, the presence and position of substituents, such as the ethyl group in this compound, confer unique properties and reactivity. For example, the ethyl group at the 2-position can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets . This uniqueness makes this compound a valuable compound for further research and development.
特性
IUPAC Name |
6-ethyl-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMTZFPMWIODSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163303 | |
| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-93-7 | |
| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

![4-methylbenzo[d]thiazole](/img/structure/B149020.png)

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

